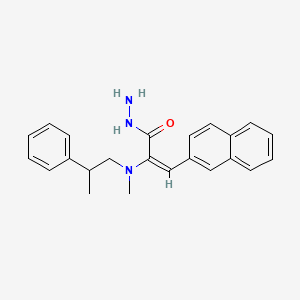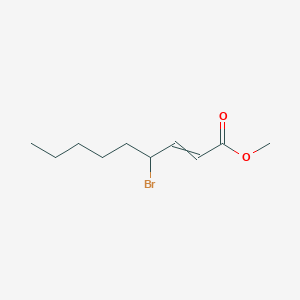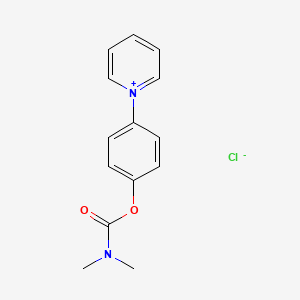![molecular formula C14H15NO6 B14473556 1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione CAS No. 67544-77-8](/img/structure/B14473556.png)
1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione is an organic compound characterized by a pyrrolidine ring substituted with a 3,4-dimethoxyphenylacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione typically involves the reaction of 3,4-dimethoxyphenylacetic acid with pyrrolidine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where nucleophiles such as amines or thiols replace the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Alcohols
Substitution: Amides, thioesters
Wissenschaftliche Forschungsanwendungen
1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response .
Vergleich Mit ähnlichen Verbindungen
- 1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione
- This compound analogs
- Other pyrrolidine derivatives
Comparison: this compound stands out due to its unique combination of a pyrrolidine ring and a 3,4-dimethoxyphenylacetyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other pyrrolidine derivatives, it may exhibit enhanced stability, reactivity, or biological activity .
Eigenschaften
CAS-Nummer |
67544-77-8 |
|---|---|
Molekularformel |
C14H15NO6 |
Molekulargewicht |
293.27 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2-(3,4-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C14H15NO6/c1-19-10-4-3-9(7-11(10)20-2)8-14(18)21-15-12(16)5-6-13(15)17/h3-4,7H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
PIZUCUZUMLJVOC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC(=O)ON2C(=O)CCC2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


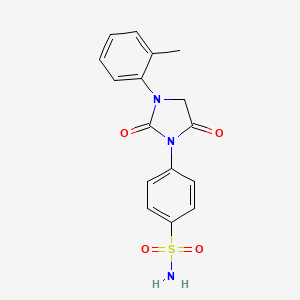

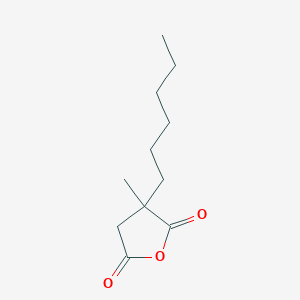
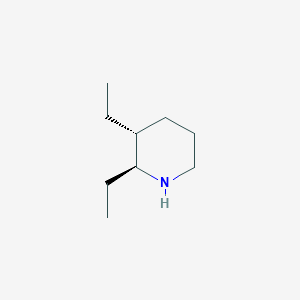

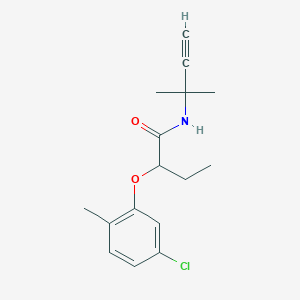
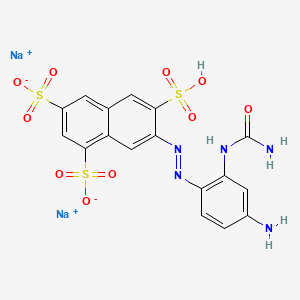

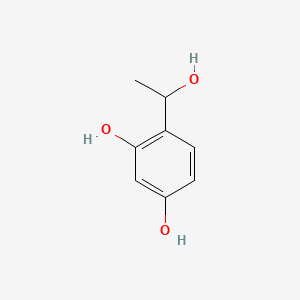
![7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-](/img/structure/B14473538.png)
